Product packaging for 4-Methoxybenzoxazole-7-carboxylic acid(Cat. No.:)

4-Methoxybenzoxazole-7-carboxylic acid

Cat. No.: B8501900
M. Wt: 193.16 g/mol
InChI Key: XEMWIQXNNYDDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybenzoxazole-7-carboxylic acid is a chemical research reagent based on the benzoxazole scaffold, a privileged structure in medicinal chemistry and drug discovery. Benzoxazole derivatives are recognized for their diverse biological activities and are frequently investigated as potential therapeutic agents . The specific 4-methoxy-7-carboxylic acid substitution pattern makes this compound a valuable bifunctional synthetic intermediate. The carboxylic acid group allows for further derivatization, such as amide coupling or esterification, while the methoxy group can influence electronic properties and bioavailability. As a result, this compound serves as a key building block for constructing more complex molecules for pharmaceutical and agrochemical research . Researchers utilize such benzoxazole cores in the development of novel antimicrobial agents, as some 2-substituted benzoxazole derivatives have shown promising activity against gram-positive and gram-negative bacteria, with molecular docking studies suggesting potential inhibition of bacterial DNA gyrase . The synthesis of benzoxazole derivatives often follows green chemistry approaches, involving catalysts like fly-ash or iodine-mediated oxidative cyclization to condense o-aminophenols with aldehydes or other carbonyl sources . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this compound in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO4 B8501900 4-Methoxybenzoxazole-7-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

4-methoxy-1,3-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-13-6-3-2-5(9(11)12)8-7(6)10-4-14-8/h2-4H,1H3,(H,11,12)

InChI Key

XEMWIQXNNYDDID-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)O)OC=N2

Origin of Product

United States

Mechanistic Insights into the Formation of 4 Methoxybenzoxazole 7 Carboxylic Acid

Elucidation of Reaction Mechanisms in Cyclization Pathways

The formation of the benzoxazole (B165842) core is a critical step in the synthesis of 4-Methoxybenzoxazole-7-carboxylic acid. This transformation typically proceeds through the intramolecular cyclization of a substituted 2-aminophenol (B121084) precursor. The generally accepted mechanism involves the reaction of a 2-aminophenol derivative with a carboxylic acid or its derivative.

The initial step is the condensation between the amino group of the 2-aminophenol and the carbonyl group of the carboxylic acid (or its activated form, such as an acyl chloride or ester) to form an N-(2-hydroxyphenyl)amide intermediate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl carbon. Subsequent dehydration leads to the formation of the benzoxazole ring.

In the context of this compound, the starting material would be a 2-amino-3-methoxyphenol derivative. The reaction can be catalyzed by acids, which protonate the carbonyl group of the amide, making it more electrophilic and facilitating the intramolecular cyclization. The presence of the methoxy (B1213986) group at the 4-position can influence the electron density of the aromatic ring and potentially affect the rate of cyclization.

Recent studies have also explored metal-catalyzed and ionic liquid-catalyzed approaches to benzoxazole synthesis, which can offer milder reaction conditions and improved yields. nih.gov For instance, a combination of a Brønsted acid and copper iodide has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones, suggesting the potential for similar catalytic systems in the synthesis of more complex benzoxazoles. organic-chemistry.orgacs.org

A plausible mechanism for the formation of benzoxazoles involves the activation of a dimethylformamide (DMF) derivative by an imidazolium chloride catalyst to form an N-acylimidazole intermediate. This intermediate then reacts with a 2-aminophenol, followed by intramolecular cyclization and elimination of water to yield the benzoxazole product. mdpi.com

Detailed Studies on C-H Carboxylation Mechanisms

The introduction of the carboxylic acid group at the 7-position of the 4-methoxybenzoxazole core is achieved through a C-H carboxylation reaction. This direct functionalization of a C-H bond with carbon dioxide is an atom-economical and environmentally benign method for synthesizing carboxylic acids. researchgate.net

Role of Transition Metal Complexes in C-H Activation

Transition metal complexes, particularly those of palladium, play a pivotal role in catalyzing the C-H activation step. rsc.orgnih.gov The mechanism generally involves the coordination of the benzoxazole substrate to the metal center. The presence of a directing group can facilitate this coordination and control the regioselectivity of the C-H activation. In the case of benzoxazoles, the nitrogen atom of the oxazole (B20620) ring can act as a directing group, guiding the metal catalyst to the adjacent C-H bond at the 7-position.

The catalytic cycle is believed to proceed through several key steps:

Ligand Exchange/Coordination: A ligand on the metal center may be exchanged, or CO2 may coordinate to the metal.

CO2 Insertion: Carbon dioxide inserts into the metal-carbon bond of the metallacycle.

Reductive Elimination/Protonolysis: The carboxylated product is released from the metal center, and the active catalyst is regenerated to complete the catalytic cycle.

The choice of ligands on the transition metal is crucial as they can influence the reactivity and selectivity of the catalyst.

Pathways of CO2 Insertion and Product Formation

The insertion of carbon dioxide into the metal-carbon bond is a key step in the carboxylation process. Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the mechanism of this step. nih.govnih.gov These studies suggest that the reaction can proceed through different pathways depending on the specific catalytic system.

One proposed pathway involves the direct nucleophilic attack of the carbanionic carbon of the metallacycle on the electrophilic carbon of CO2. Another possibility is the coordination of CO2 to the metal center prior to insertion. The energy barriers for these pathways can be influenced by the nature of the metal, the ligands, and the electronic properties of the substrate.

Following CO2 insertion, the resulting metallo-carboxylate species undergoes a transformation to release the final carboxylic acid product. This can occur through protonolysis with a proton source present in the reaction mixture or through reductive elimination.

Understanding Regioselectivity in Functionalization Reactions

The regioselective functionalization of the benzoxazole ring is a significant challenge in its synthesis. The position of the incoming carboxyl group is determined by the directing effect of substituents already present on the ring and the reaction conditions.

In the case of 4-methoxybenzoxazole, the methoxy group at the 4-position is an electron-donating group, which can influence the electron density distribution in the benzene (B151609) ring. This electronic effect, in conjunction with the directing effect of the benzoxazole nitrogen, plays a crucial role in directing the carboxylation to the 7-position. The nitrogen atom of the oxazole ring typically directs ortho-metalation to the C7 position. The presence of the methoxy group at C4 may further enhance the acidity of the C7-H bond, making it more susceptible to activation.

Studies on the functionalization of related heterocyclic systems have shown that the regioselectivity can be controlled by the choice of catalyst, ligands, and directing groups. nih.govoregonstate.edu For instance, in the palladium-catalyzed C-H arylation of substituted benzoxazoles, the regioselectivity is highly dependent on the nature of the directing group and the electronic properties of the substituents. researchgate.net

Kinetic Studies of Key Synthetic Transformations

Kinetic studies are essential for understanding the reaction rates and mechanisms of the synthetic steps involved in the formation of this compound. Such studies can provide valuable information on the rate-determining step, the influence of reactant concentrations, temperature, and catalyst loading on the reaction rate.

For the C-H carboxylation step, kinetic studies would be instrumental in elucidating the role of the transition metal catalyst and the mechanism of C-H activation and CO2 insertion. Such studies would involve monitoring the reaction progress over time under various conditions and fitting the data to appropriate rate laws.

Interactive Data Table: Key Mechanistic Steps and Influencing Factors

Mechanistic StepDescriptionKey Influencing Factors
Intramolecular Cyclization Formation of the benzoxazole ring from a 2-aminophenol precursor.Catalyst (acid, metal, ionic liquid), Temperature, Solvent, Nature of the carboxylic acid derivative.
C-H Activation Cleavage of the C-H bond at the 7-position by a transition metal catalyst.Transition metal, Ligands, Directing group (benzoxazole nitrogen), Temperature.
CO2 Insertion Insertion of carbon dioxide into the metal-carbon bond.Metal catalyst, Ligands, CO2 pressure, Temperature.
Regioselectivity Positional control of the carboxylation reaction.Directing groups (benzoxazole nitrogen), Substituent effects (4-methoxy group), Catalyst system.

Derivatization and Structural Modification of 4 Methoxybenzoxazole 7 Carboxylic Acid

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid functional group is a key handle for derivatization through esterification and amidation reactions. These transformations convert the acidic proton into a variety of functional groups, which can alter solubility, polarity, and interaction with biological targets.

Esterification is the process of converting the carboxylic acid into an ester. This can be achieved through several methods, including reaction with an alcohol in the presence of an acid catalyst. For more sensitive substrates, milder methods are employed. The use of alkylation reagents is a common strategy to modify compounds with acidic hydrogens, like carboxylic acids, resulting in derivatives with lower polarity. gcms.cz Imidazole (B134444) carbamates, for instance, serve as chemoselective reagents for esterification, allowing the conversion of a wide range of carboxylic acids to their corresponding ester analogues in high yields. organic-chemistry.org This method is noted for its tolerance of various functional groups. organic-chemistry.org

Amidation , the formation of an amide from the carboxylic acid, is one of the most important transformations in medicinal chemistry. mdpi.com A prevalent method involves the activation of the carboxylic acid with a carbodiimide (B86325) agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to facilitate amide coupling with an amine. nih.gov This approach is favorable as it can be performed under mild, aqueous conditions. nih.gov Similar to esterification, imidazole-based reagents, specifically imidazole ureas, can be used for direct amidation, allowing for the conversion of carboxylic acids to amides with high chemoselectivity. organic-chemistry.org These modern catalytic methods are often more atom-economic and align with green chemistry principles. mdpi.com

Reaction TypeGeneral MethodKey ReagentsAdvantagesCitation
EsterificationAlkylationAlkyl Halides, Imidazole CarbamatesForms less polar derivatives; high chemoselectivity with imidazole reagents. gcms.czorganic-chemistry.org
AmidationCarbodiimide Coupling1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), AminesProceeds under mild, aqueous conditions. nih.gov
AmidationImidazole-basedImidazole Ureas, AminesHigh chemoselectivity, direct conversion. organic-chemistry.org

Functionalization at Peripheral Positions of the Benzoxazole (B165842) Ring

Beyond the carboxylic acid group, the benzoxazole ring itself offers opportunities for structural modification. The benzoxazole structure has reactive sites that permit functionalization, making it a valuable building block for various applications. jocpr.com Direct C-H bond functionalization is an atom- and step-economical approach to constructing new carbon-carbon or carbon-heteroatom bonds. researchgate.net One such method is the direct carboxylation of aromatic heterocycles. For instance, benzoxazoles can undergo direct carboxylation using carbon dioxide (CO2) as a C1 source, mediated only by a cesium carbonate base without the need for a metal catalyst. organic-chemistry.org This highlights the potential for introducing new functional groups directly onto the heterocyclic core.

The existing substituents on the 4-Methoxybenzoxazole-7-carboxylic acid scaffold—the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing carboxylic acid group (-COOH)—are expected to significantly influence the reactivity and regioselectivity of further functionalization on the benzene (B151609) portion of the ring. In electrophilic aromatic substitution reactions, the electron-donating methoxy group typically directs incoming electrophiles to the ortho and para positions, while the electron-withdrawing carboxylic acid group directs to the meta position.

Research on related benzoxazole derivatives has shown that the electronic nature of substituents plays a critical role in reaction outcomes. For example, in the synthesis of certain benzoxazole derivatives, it was observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring enhanced the yield of the desired cyclic product. researchgate.net Conversely, the presence of a carboxylic acid group on the benzene ring was found to inhibit the cyclization reaction altogether, demonstrating the powerful influence of substituents on the reactivity of the benzoxazole system. researchgate.net

Synthesis of Advanced Analogues bearing the this compound Scaffold

The this compound core structure serves as a valuable starting point for the synthesis of more complex, advanced analogues. A powerful strategy for elaborating such scaffolds involves the conversion of the carboxylic acid to a Weinreb amide. nih.gov This intermediate is particularly useful because it can react with a wide array of organometallic reagents, such as Grignard or organolithium reagents, to form ketones without the common side reaction of over-addition to form a tertiary alcohol. nih.gov

This two-step sequence—conversion of the carboxylic acid to a Weinreb amide followed by reaction with an organometallic reagent—provides a versatile and high-yield pathway to introduce diverse aryl or alkyl groups, thus generating a library of advanced analogues based on the original scaffold. nih.gov This approach is fundamental in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological profile. nih.gov

Schiff Base Formation from Amino-Benzoxazole Carboxylates

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are commonly synthesized by the condensation of a primary amine with an aldehyde or ketone. In the context of the benzoxazole scaffold, Schiff bases can be prepared from an amino-substituted benzoxazole carboxylate.

The synthesis typically begins with a precursor such as methyl-3-amino-4-hydroxybenzoate, which is used to construct the benzoxazole ring system. orientjchem.orgresearchgate.net This can be followed by the introduction of an amino group at a suitable position on the ring. The resulting amino-benzoxazole carboxylate can then be reacted with various substituted aromatic aldehydes. orientjchem.org The reaction is often carried out by refluxing equimolar amounts of the amino-benzoxazole and the aldehyde in an ethanolic medium, with a small amount of glacial acetic acid acting as a catalyst. orientjchem.org This process yields a series of novel Schiff bases, which are important in medicinal chemistry due to their wide range of biological activities. orientjchem.orgalayen.edu.iq

Starting MaterialReagentReaction ConditionsProduct TypeCitation
Amino-benzoxazole carboxylateSubstituted Aromatic AldehydesEthanol, Glacial Acetic Acid (catalyst), RefluxSchiff Bases (Hydrazones) orientjchem.org
Amino-benzoxazole carboxylate2-Chloro Aromatic AldehydeEthanol, Reflux2-Chloro substituted Schiff Base researchgate.net
Amino-benzoxazole carboxylate4-Chloro Aromatic AldehydeEthanol, Reflux4-Chloro substituted Schiff Base researchgate.net
Amino-benzoxazole carboxylate2,6-Dichloro Aromatic AldehydeEthanol, Reflux2,6-Dichloro substituted Schiff Base researchgate.net

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Conclusion

While direct research on 4-Methoxybenzoxazole-7-carboxylic acid is limited, its structural features, based on the well-established importance of the benzoxazole (B165842) scaffold, suggest a compound of significant scientific interest. The presence of both a methoxy (B1213986) and a carboxylic acid group on the benzoxazole core provides a unique combination of electronic and functional properties. Further investigation into the synthesis, characterization, and evaluation of the biological and material properties of this compound is warranted and holds the promise of uncovering new applications in both medicinal chemistry and materials science.

Computational and Theoretical Investigations of 4 Methoxybenzoxazole 7 Carboxylic Acid

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. researchgate.netacs.org For 4-Methoxybenzoxazole-7-carboxylic acid, a key reaction of interest is thermal decarboxylation, a common transformation for aromatic carboxylic acids.

Density Functional Theory (DFT) is a widely used method for such investigations, offering a good balance between accuracy and computational cost. researchgate.net A typical study would involve locating the geometry of the reactant, the transition state (a first-order saddle point on the potential energy surface), and the product. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product. researchgate.net

The calculated activation energy (the energy difference between the transition state and the reactant) provides crucial information about the reaction kinetics. For instance, a hypothetical DFT study on the decarboxylation of this compound could explore two potential pathways: a direct, uncatalyzed pathway and a proton-assisted pathway. The calculated energies would reveal which mechanism is more favorable.

Table 1: Hypothetical Calculated Energies for the Decarboxylation of this compound

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
ReactantB3LYP/6-31G(d)0.0
Transition State (Uncatalyzed)B3LYP/6-31G(d)+45.2
Product + CO2B3LYP/6-31G(d)-5.8
Transition State (Proton-Assisted)B3LYP/6-31G(d)+28.7

Note: These values are hypothetical and for illustrative purposes only.

The data in Table 1 would suggest that the proton-assisted pathway is significantly more favorable, with a lower activation barrier. Such computational findings can guide experimentalists in choosing appropriate reaction conditions to achieve a desired transformation.

Molecular Orbital Analysis and Electronic Structure Studies

The electronic structure of a molecule is fundamentally linked to its reactivity. Molecular Orbital (MO) theory provides a framework for understanding this connection. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govsemanticscholar.org The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. semanticscholar.org

For this compound, the HOMO is expected to have significant contributions from the electron-rich benzoxazole (B165842) ring system and the methoxy (B1213986) group, which acts as an electron-donating group. The LUMO, conversely, is likely to be localized on the benzoxazole ring and the electron-withdrawing carboxylic acid group.

A computational analysis using a method like DFT can provide quantitative values for these orbital energies and visualize their spatial distribution.

Table 2: Hypothetical Molecular Orbital Energies for this compound

ParameterMethod/Basis SetCalculated Value (eV)
HOMO EnergyB3LYP/6-311++G(d,p)-6.25
LUMO EnergyB3LYP/6-311++G(d,p)-1.89
HOMO-LUMO Gap (ΔE)B3LYP/6-311++G(d,p)4.36

Note: These values are hypothetical and for illustrative purposes only.

A relatively small HOMO-LUMO gap, as illustrated in the hypothetical Table 2, suggests that the molecule could be moderately reactive and may exhibit interesting electronic properties, such as UV-Vis absorption in an accessible range. semanticscholar.org This information is valuable for applications in materials science and medicinal chemistry.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can go beyond describing electronic structure to predict how a molecule will react. Reactivity descriptors, derived from DFT calculations, can quantify the susceptibility of different parts of a molecule to electrophilic or nucleophilic attack. researchgate.netias.ac.in

An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. ias.ac.in For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, and the nitrogen atom of the oxazole (B20620) ring, indicating these are likely sites for interaction with electrophiles. The carboxylic acid proton would be a site of high positive potential.

Table 3: Hypothetical Calculated Global Reactivity Descriptors

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.25
Electron Affinity (A)-ELUMO1.89
Chemical Hardness (η)(I - A) / 22.18
Electrophilicity Index (ω)(I + A)2 / (8η)3.82

Note: These values are hypothetical and for illustrative purposes only, derived from the energies in Table 2.

These calculated descriptors can be used to compare the reactivity of this compound with other molecules and to predict its behavior in various chemical environments.

Ligand-Substrate Interactions in Catalyzed Reactions

Many important organic reactions are catalyzed by transition metals. Computational modeling is a powerful tool for studying the intricate interactions between a substrate, like this compound, and a catalyst. anu.edu.au These studies can reveal the binding mode of the substrate to the metal center, elucidate the mechanism of the catalytic cycle, and explain the origins of selectivity.

For example, the carboxylic acid group of this compound could act as a directing group in a C-H activation/functionalization reaction catalyzed by palladium or rhodium. Computational studies could model the coordination of the carboxylic acid's oxygen to the metal center, which would position the catalyst for the selective activation of a nearby C-H bond.

By calculating the energies of various intermediates and transition states in the catalytic cycle, researchers can understand the factors that control the reaction's efficiency and selectivity.

Table 4: Hypothetical Interaction Energies in a Catalyzed Reaction

SystemMethodInteraction Energy (kcal/mol)
Substrate-Catalyst ComplexDFT (PCM Solvent)-15.3
Oxidative Addition Transition StateDFT (PCM Solvent)+12.1
Reductive Elimination Transition StateDFT (PCM Solvent)+21.5

Note: These values are hypothetical and for illustrative purposes only, representing a generic C-H activation process.

The data in Table 4 could indicate, for instance, that reductive elimination is the rate-determining step of the catalytic cycle. This kind of detailed mechanistic insight, provided by computational modeling, is invaluable for the rational design of new catalysts and the optimization of reaction conditions. anu.edu.au

Strategic Applications in Synthetic Organic Chemistry

4-Methoxybenzoxazole-7-carboxylic Acid as a Versatile Building Block

The versatility of a chemical compound as a building block in organic synthesis is determined by its structural features and reactive functional groups. Carboxylic acids, in general, are fundamental building blocks due to the reactivity of the carboxyl group, which allows for a variety of transformations. The benzoxazole (B165842) core is a privileged scaffold in medicinal chemistry, frequently associated with a wide range of biological activities.

The hypothetical utility of this compound as a building block would stem from its bifunctional nature. The carboxylic acid moiety at the 7-position can readily undergo reactions such as amidation, esterification, and reduction. These transformations are crucial for introducing diversity and complexity into molecular structures. The methoxy (B1213986) group at the 4-position can influence the electronic properties of the benzoxazole ring system and may offer a site for demethylation to a hydroxyl group, providing another point for functionalization.

Table 1: Potential Reactions of this compound as a Building Block

Reaction TypeReagents and ConditionsProduct Functional Group
AmidationAmine, Coupling agent (e.g., DCC, EDC)Amide
EsterificationAlcohol, Acid catalystEster
ReductionReducing agent (e.g., LiAlH4)Alcohol
HalogenationThionyl chloride (SOCl2)Acyl chloride

Intermediacy in Complex Molecule Synthesis

Benzoxazole derivatives are integral components of many biologically active compounds, including natural products and pharmaceuticals. While no specific complex molecules have been publicly documented as being synthesized from this compound, its structure suggests it could serve as a key intermediate in the synthesis of more elaborate molecules.

Role in the Development of Novel Organic Reagents

Carboxylic acids can be converted into a variety of other functional groups, which can then act as reagents in organic synthesis. For example, conversion of the carboxylic acid to an acyl chloride or an activated ester would transform this compound into an acylating agent. This reagent could be used to introduce the 4-methoxybenzoxazole-7-carbonyl moiety into other molecules.

Furthermore, the benzoxazole ring system itself, with its specific electronic and steric properties, could influence the reactivity and selectivity of reagents derived from this scaffold. However, there is currently no specific information available on novel organic reagents developed from this particular compound.

Contribution to Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds, or libraries, for biological screening. Carboxylic acids are frequently used as one of the key building blocks in the generation of combinatorial libraries, often through amide bond formation with a diverse set of amines.

Given its carboxylic acid functionality, this compound would be a suitable candidate for inclusion in combinatorial library synthesis. By reacting it with a variety of amines, a library of amides could be generated, each featuring the 4-methoxybenzoxazole core. This would allow for the systematic exploration of the structure-activity relationships of this particular scaffold against various biological targets. The general principle of using carboxylic acids in combinatorial synthesis is well-established.

Table 2: Illustrative Combinatorial Library from this compound

This compound+Amine (R-NH2)Amide Product
+R1-NH24-Methoxybenzoxazole-7-carboxamide-R1
+R2-NH24-Methoxybenzoxazole-7-carboxamide-R2
+R3-NH24-Methoxybenzoxazole-7-carboxamide-R3
+......

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 4 Methoxybenzoxazole 7 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Methoxybenzoxazole-7-carboxylic acid. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete assignment of all proton and carbon signals can be achieved. core.ac.uk

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The acidic proton typically appears as a broad singlet at a significantly downfield chemical shift, generally in the 10-13 ppm range, due to its acidic nature and participation in hydrogen bonding. princeton.edulibretexts.org The protons on the benzene (B151609) ring will appear in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the methoxy, carboxylic acid, and oxazole (B20620) ring substituents. The methoxy group protons will present as a sharp singlet, typically around 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.orglibretexts.org Carbons of the aromatic and oxazole rings will resonate between approximately 100 and 160 ppm, while the methoxy carbon signal is expected around 55-60 ppm. mdpi.com Advanced techniques like DEPT can be used to differentiate between methyl, methylene, methine, and quaternary carbons. core.ac.uk

Two-dimensional NMR experiments are crucial for assembling the molecular framework.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
H2 ~8.5 - 8.8 - Proton on the oxazole ring.
OCH₃ ~3.9 - 4.1 ~56 - 58 Sharp singlet for the methoxy group.
H5 ~7.2 - 7.4 ~110 - 115 Aromatic proton, coupled to H6.
H6 ~7.8 - 8.0 ~120 - 125 Aromatic proton, coupled to H5.
COOH ~12.0 - 13.0 - Broad singlet for the carboxylic acid proton.
C2 - ~150 - 155 Oxazole ring carbon.
C4 - ~155 - 160 Carbon attached to the methoxy group.
C5 - ~110 - 115 Aromatic methine carbon.
C6 - ~120 - 125 Aromatic methine carbon.
C7 - ~125 - 130 Carbon attached to the carboxylic acid.
C7a - ~140 - 145 Bridgehead carbon.
C3a - ~148 - 152 Bridgehead carbon.

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through fragmentation analysis. For this compound (C₉H₇NO₄), high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can provide a highly accurate mass measurement of the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). bris.ac.uk This allows for the unambiguous confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. In tandem MS (MS/MS) experiments, the molecular ion is isolated and subjected to collision-induced dissociation to generate characteristic fragment ions. researchgate.net For carboxylic acids, the molecular ion peak can sometimes be weak. youtube.com Common fragmentation pathways for this compound would likely include:

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a very common fragmentation for aromatic carboxylic acids.

Loss of a methyl radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃, 15 Da).

Loss of formaldehyde: A rearrangement followed by the loss of CH₂O (30 Da) from the methoxy group is also possible.

Cleavage of the oxazole ring: The heterocyclic ring can undergo characteristic fragmentation, leading to smaller, stable ions.

Analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the carboxylic acid and methoxy functional groups on the benzoxazole (B165842) scaffold. youtube.comcam.ac.uk

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

Ion/Fragment Proposed Formula Calculated m/z (Monoisotopic) Fragmentation Pathway
[M]⁺• C₉H₇NO₄ 193.0375 Molecular Ion
[M-CH₃]⁺ C₈H₄NO₄ 178.0140 Loss of a methyl radical from the methoxy group.
[M-CO₂]⁺• C₈H₇NO₂ 149.0477 Loss of carbon dioxide (decarboxylation).
[M-HCOOH]⁺• C₈H₅NO₂ 147.0320 Loss of formic acid.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. psu.edu These methods are complementary and provide a detailed fingerprint of the molecular structure.

In the IR spectrum of this compound, several characteristic absorption bands are expected. libretexts.org The most prominent feature of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the range of 2500-3300 cm⁻¹. libretexts.orgspectroscopyonline.com This broadness is due to strong hydrogen bonding, as carboxylic acids often exist as cyclic dimers in the solid state. libretexts.orgs-a-s.org The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp band between 1680 and 1720 cm⁻¹. libretexts.org Other key absorptions include the C-O stretching of the carboxylic acid and the ether group (around 1210-1320 cm⁻¹), and the aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations often produce strong signals. researchgate.net The symmetric vibrations of the benzene ring and the oxazole ring system are particularly Raman active, making it a valuable tool for characterizing the core structure.

Interactive Table 3: Characteristic IR and Raman Frequencies for this compound

Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Signal Notes
Carboxylic Acid O-H stretch 2500-3300 (very broad, strong) Weak Characteristic of H-bonded dimer. libretexts.orgspectroscopyonline.com
Carboxylic Acid C=O stretch 1680-1720 (strong, sharp) Strong Position depends on conjugation and H-bonding. libretexts.org
Aromatic/Heterocycle C=C stretch 1450-1600 (multiple, medium) Strong In-ring vibrations of the benzoxazole system.
Carboxylic Acid C-O stretch 1210-1320 (strong) Medium Coupled with O-H in-plane bending. libretexts.org
Methoxy Group C-O stretch (asym.) 1230-1270 (strong) Medium Aryl-alkyl ether C-O asymmetric stretch.
Methoxy Group C-H stretch 2830-2950 (medium) Medium Aliphatic C-H stretching.
Aromatic C-H stretch 3000-3100 (medium-weak) Strong Aromatic C-H stretching.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecular structure can be generated.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile organic compounds like this compound. nih.gov

A reversed-phase HPLC method, typically using a C18 stationary phase and a mobile phase consisting of an aqueous buffer (often with formic or acetic acid to suppress ionization of the carboxyl group) and an organic modifier like acetonitrile (B52724) or methanol, would be suitable. The purity of the sample can be determined by integrating the peak area of the main component and any impurities, often using a UV detector set to a wavelength where the benzoxazole chromophore strongly absorbs.

This technique is also crucial for separating potential structural isomers. For instance, if the synthesis could potentially yield other isomers (e.g., 5-Methoxybenzoxazole-7-carboxylic acid or 4-Methoxybenzoxazole-5-carboxylic acid), HPLC would be the primary method to separate and quantify these different compounds, as they would likely have different retention times due to subtle differences in polarity and interaction with the stationary phase.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxybenzoxazole-7-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzoxazole precursors with methoxy-containing reagents. Key intermediates (e.g., 4-(carboxymethoxy)-3-methoxybenzoic acid) are characterized using NMR (¹H/¹³C) , FT-IR (to confirm functional groups like carboxylic acid and methoxy), and HPLC for purity assessment. Reaction optimization may require adjusting stoichiometry and reflux conditions .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Structural validation requires X-ray crystallography for unambiguous confirmation of the benzoxazole core and substituent positions. Mass spectrometry (HRMS) verifies molecular weight, while UV-Vis spectroscopy assesses electronic transitions relevant to photostability studies. Cross-referencing with PubChem-derived computational data (e.g., SMILES/InChI strings) ensures consistency .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : The compound is stable under normal conditions but degrades in the presence of strong oxidizers. Store in airtight containers at 2–8°C with desiccants to prevent hydrolysis. Monitor for hazardous decomposition products (e.g., carbon oxides) via TGA-MS during long-term stability studies .

Advanced Research Questions

Q. How can contradictory solubility or toxicity data be resolved for understudied derivatives like this compound?

  • Methodological Answer : Address data gaps using shake-flask methods for solubility profiling in non-polar solvents (e.g., n-octanol/water partition coefficient determination). For toxicity, employ in silico models (e.g., QSAR) to predict acute toxicity and validate with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells). Cross-validate findings with independent datasets to mitigate bias .

Q. What strategies optimize regioselectivity in functionalizing the benzoxazole ring for drug development?

  • Methodological Answer : Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products. Density Functional Theory (DFT) calculations predict reactive sites (e.g., C-7 carboxylic acid group). Experimentally, employ protecting groups (e.g., Fmoc) for selective modifications, monitored via LC-MS .

Q. How do researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Screen for antimicrobial activity using agar diffusion assays (e.g., against E. coli and S. aureus). For anti-inflammatory potential, measure COX-2 inhibition via ELISA. Comparative studies with structurally similar compounds (e.g., 3-methylphenyl-tetrahydroquinazoline derivatives) contextualize bioactivity .

Q. What experimental designs mitigate substrate inhibition in enzymatic reactions involving this compound?

  • Methodological Answer : Use kinetic modeling to identify inhibitory thresholds. Optimize enzyme-substrate ratios (e.g., PgaE monooxygenase systems) and employ continuous-flow reactors to reduce product accumulation. Validate with stopped-flow spectroscopy for real-time monitoring .

Data Gaps and Future Directions

Q. What methodologies address the lack of partition coefficient (logP) data for this compound?

  • Methodological Answer : Determine logP experimentally using reverse-phase HPLC with a calibrated C18 column. Compare retention times against standards with known logP values. Computational tools like ACD/Labs LogP Predictor can supplement empirical data .

Q. How can researchers validate the environmental fate of this compound in biodegradation studies?

  • Methodological Answer : Conduct OECD 301F respirometry tests to assess aerobic biodegradability. Use LC-QTOF-MS to track transformation products. Cross-reference with toxicity databases to evaluate ecological risks .

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